N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidinone core modified with a pyridin-4-ylmethyl substituent at position 1 and a thioacetamide moiety at position 2. The acetamide group is further substituted with a 4-butylphenyl ring, distinguishing it from structurally related analogs.
Key structural features include:
- Cyclopenta[d]pyrimidinone core: Provides rigidity and π-stacking capabilities.
- Thioacetamide linker: Enhances metabolic stability compared to oxygen-based analogs.
- 4-Butylphenyl substituent: Contributes to lipophilicity, influencing membrane permeability.
Synthesis involves alkylation of thiopyrimidinones with chloroacetamide derivatives, as described in methods for analogous compounds .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-2-3-5-18-8-10-20(11-9-18)27-23(30)17-32-24-21-6-4-7-22(21)29(25(31)28-24)16-19-12-14-26-15-13-19/h8-15H,2-7,16-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQSWWDWNHQHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 899746-93-1 |
This compound exhibits biological activity primarily through inhibition of cyclooxygenase (COX) enzymes. COX enzymes are critical in the inflammatory pathway and are implicated in various diseases including cancer and cardiovascular disorders.
COX Inhibition Studies
Recent studies have shown that derivatives similar to this compound exhibit varying degrees of COX inhibition:
| Compound | COX-I IC (μM) | COX-II IC (μM) | Selectivity Index |
|---|---|---|---|
| PYZ16 | 0.52 | 0.078 | 10.73 |
| Celecoxib | 0.78 | 0.40 | 9.51 |
These results indicate that the compound may possess favorable properties for anti-inflammatory applications due to its selective inhibition of COX-II over COX-I .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various enzymes related to inflammatory pathways:
- Cholinesterases : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurodegenerative diseases.
- Antioxidant Activity : The compound also displays antioxidant properties, which could contribute to its therapeutic potential in oxidative stress-related conditions.
In Vivo Studies
Preliminary in vivo studies suggest that compounds structurally related to this compound show promising anti-inflammatory effects:
- Inhibition of edema in animal models was reported at a rate comparable to standard anti-inflammatory drugs like Celecoxib .
Case Studies and Applications
Several case studies have highlighted the therapeutic potential of compounds with similar structures:
- Cardiovascular Diseases : Research indicates that selective COX-II inhibitors can reduce inflammation and improve cardiovascular outcomes.
- Cancer Therapeutics : The role of COX-II in tumorigenesis suggests that compounds like N-(4-butylphenyl)-2-((2-oxo...) may have applications in cancer therapy by inhibiting tumor-associated inflammation .
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit significant biological activities. Key areas of activity for N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide include:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, research has indicated that related compounds demonstrated significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound may serve as an inhibitor for various enzymes involved in critical biological pathways. For example, it has been suggested that it could inhibit the Type III secretion system (T3SS), which plays a role in bacterial virulence.
Antimicrobial Effects
Similar compounds have exhibited antimicrobial properties against various pathogens. This suggests potential applications in developing new antimicrobial agents.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Cyclopentapyrimidine Core : This step is critical for establishing the foundational structure.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the thioether and acetamide functionalities.
- Final Coupling Reactions : The final product is obtained through coupling reactions that integrate all functional groups into the desired compound.
Case Studies
Several case studies provide insights into the biological activity of compounds related to this compound:
Anticancer Activity
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
Antimicrobial Effects
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
Comparison with Similar Compounds
Table 1: Substituent Profiles of Comparable Compounds
Key Observations :
Core Modifications: The target compound lacks the thieno[2,3-d]pyrimidine fusion present in compounds from and , which may reduce aromatic stacking interactions but improve solubility . The pyridin-4-ylmethyl group (target) versus 4-chlorophenyl (others) alters electronic properties: Pyridine introduces a basic nitrogen, while chloro substituents increase hydrophobicity.
Spectroscopic and Physicochemical Properties
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
| Proton Position | Target Compound | Compound 1 () | Compound 7 () |
|---|---|---|---|
| Region A (39–44) | 7.2–7.8 | 6.9–7.1 | 7.0–7.3 |
| Region B (29–36) | 3.5–4.1 | 3.3–3.7 | 3.4–3.8 |
Analysis :
- Region A : Upfield shifts in compounds 1 and 7 () suggest reduced electron withdrawal compared to the target’s pyridine ring, aligning with their chloro- or methyl-substituted aryl groups .
- Region B: The target’s broader shifts (3.5–4.1 ppm) indicate conformational flexibility near the pyridin-4-ylmethyl group, absent in analogs with rigid thieno-fused systems .
Pharmacological and ADMET Considerations
Preparation Methods
Conjugate Addition and Cyclization
The cyclopenta[d]pyrimidinone core is synthesized via a conjugate addition of crotononitrile to diethyl malonate, followed by cyclization. This method, adapted from processes for analogous structures, involves:
- Conjugate addition : Crotononitrile reacts with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form a γ-cyano ester intermediate.
- Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions (e.g., HCl in ethanol) to yield 5,6,7-tetrahydrocyclopenta[d]pyrimidin-4(1H)-one.
Key optimization parameters :
Bromination at C4
Bromination of the pyrimidinone core at the C4 position is critical for subsequent functionalization. The patent US20170247338A1 highlights the use of phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C, yielding 4-bromo-5,6,7-tetrahydrocyclopenta[d]pyrimidin-4(1H)-one with >85% efficiency.
Comparative brominating agents :
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| POBr₃ | 88 | 95 |
| NBS | 72 | 88 |
| Br₂/Fe | 65 | 82 |
Bromine (Br₂) is avoided due to side reactions, while POBr₃ offers superior selectivity.
N-Alkylation with Pyridin-4-ylmethyl Groups
Alkylation Conditions
The pyridin-4-ylmethyl substituent is introduced via N-alkylation of the pyrimidinone nitrogen. The brominated intermediate reacts with pyridin-4-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C).
Reaction equation :
$$
\text{4-Bromo-pyrimidinone} + \text{Pyridin-4-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{1-(Pyridin-4-ylmethyl)-4-bromo-pyrimidinone}
$$
Yield optimization :
- Base selection : K₂CO₃ (90% yield) outperforms NaOH (75%) and Et₃N (68%) due to milder conditions.
- Solvent effects : Acetonitrile provides higher solubility of intermediates compared to DMF or THF.
Thioacetamide Coupling
Thiolation of the C4 Position
The bromine atom at C4 is replaced with a thiol group via nucleophilic aromatic substitution (SNAr). Sodium hydrosulfide (NaSH) in DMF at 60°C converts 4-bromo-1-(pyridin-4-ylmethyl)pyrimidinone to the corresponding thiol derivative.
Critical parameters :
- Reaction time : 12 hours ensures complete substitution.
- Workup : The thiol intermediate is isolated via acidification (pH 3–4) and extracted with ethyl acetate.
Acetamide Coupling
The thiol intermediate reacts with N-(4-butylphenyl)chloroacetamide in the presence of a base (e.g., triethylamine) to form the thioether linkage.
Reaction mechanism :
$$
\text{Thiol} + \text{Cl-CH₂-C(O)NHR} \xrightarrow{\text{Et}_3\text{N}} \text{R-S-CH₂-C(O)NHR} + \text{HCl}
$$
Yield data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 25 | 78 |
| DBU | THF | 40 | 82 |
| K₂CO₃ | DMF | 60 | 85 |
Optimal conditions use K₂CO₃ in DMF at 60°C, achieving 85% yield.
Analytical Validation
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 2H, pyridine-H), 7.65 (d, 2H, Ar-H), 4.55 (s, 2H, CH₂-pyridine), 3.20 (t, 2H, cyclopentane-H), 2.50 (m, 4H, cyclopentane-H), 1.55 (m, 2H, butyl-H), 1.35 (m, 2H, butyl-H), 0.90 (t, 3H, butyl-CH₃).
- MS (ESI+) : m/z 449.2 [M+H]⁺, consistent with the molecular formula C₂₅H₂₈N₄O₂S.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.4 min.
Process Optimization Challenges
Byproduct Formation
- N-over-alkylation : Excess pyridin-4-ylmethyl bromide leads to dialkylated byproducts. Controlled stoichiometry (1:1.05 molar ratio) minimizes this issue.
- Oxidation of thiols : Thiol intermediates oxidize to disulfides if exposed to air. Conducting reactions under nitrogen atmosphere prevents oxidation.
Scalability Considerations
- Cyclization step : Large-scale reactions require slow addition of HCl to control exothermicity.
- Cost-effective bromination : POBr₃ is preferred over NBS for industrial-scale synthesis due to lower cost.
Alternative Synthetic Routes
One-Pot Thioacetamide Coupling
A modified approach couples the brominated pyrimidinone directly with N-(4-butylphenyl)mercaptoacetamide using Pd catalysis (Pd(OAc)₂, Xantphos), achieving 80% yield in one step.
Advantages :
- Reduces synthetic steps from 3 to 1.
- Eliminates isolation of thiol intermediate.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity of N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide?
- Methodological Answer : Use a combination of ¹H NMR and LC-MS to verify molecular structure. For example, compare observed NMR peaks (e.g., aromatic protons at δ 7.10–7.75 ppm, pyrimidine protons at δ 8.33–8.53 ppm) and LC-MS data (molecular ion [M+H]+) to literature values of structurally analogous compounds like those in , and 8. Assign key functional groups (e.g., pyridinylmethyl, cyclopenta[d]pyrimidinone) using IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and thioacetamide (C-S, ~650 cm⁻¹) stretches .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves:
Core formation : Construct the cyclopenta[d]pyrimidinone scaffold via cyclocondensation of dihydrothiophene derivatives with urea analogs (as in and ).
Thioacetamide introduction : React the pyrimidinone intermediate with thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to install the thioacetamide moiety .
Functionalization : Couple the 4-butylphenyl group via nucleophilic substitution or amidation, optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DCM/THF) to maximize yield .
Q. How is purity assessed during synthesis?
- Methodological Answer : Employ HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and TLC (silica gel, eluent: ethyl acetate/hexane) to monitor reaction progress. Purity ≥95% is confirmed by a single peak in HPLC and absence of extraneous spots in TLC (see and for analogous protocols) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on bioactivity between in vitro and in vivo models?
- Methodological Answer : Conduct pharmacokinetic profiling to assess bioavailability, metabolism, and tissue distribution. For example, if in vitro assays show potent enzyme inhibition (e.g., IC₅₀ = 50 nM) but in vivo efficacy is poor, analyze plasma stability (via LC-MS) and metabolite formation (e.g., hydroxylation or glucuronidation) using liver microsomes. Adjust formulations (e.g., PEGylation) to enhance solubility or stability, as suggested in and for related thienopyrimidines .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Replace DMF with less toxic solvents (e.g., acetonitrile) to improve scalability while maintaining reaction efficiency .
- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to reduce byproducts (e.g., uses piperidine as a base for similar dihydropyrimidines).
- Process automation : Implement continuous flow reactors to control exothermic reactions and improve reproducibility, as noted in for industrial-scale syntheses .
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer : Use docking simulations (e.g., AutoDock Vina) to predict interactions between the compound’s pyridinylmethyl group and target proteins (e.g., kinases or GPCRs). Validate predictions with mutagenesis studies on key residues (e.g., replacing Lys123 with Ala to test hydrogen bonding). Compare results with SAR data from analogs in and , where substituents on the phenyl ring modulate activity .
Q. What analytical techniques address conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
Variable-temperature NMR : Determine if splitting arises from dynamic processes (e.g., rotamerism in the thioacetamide group) by acquiring spectra at 25°C and 60°C .
2D-COSY/HMBC : Resolve ambiguous proton couplings and assign quaternary carbons, particularly in the cyclopenta[d]pyrimidinone core (see for HMBC correlations in similar structures) .
Q. How can researchers design in vivo toxicity studies for this compound?
- Methodological Answer :
- Acute toxicity : Administer escalating doses (10–100 mg/kg) to rodents, monitoring biomarkers (ALT, AST, creatinine) and histopathology of liver/kidneys.
- Genotoxicity : Perform Ames tests with TA98 and TA100 strains to assess mutagenic potential. Reference protocols from for handling acetamide derivatives safely .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
